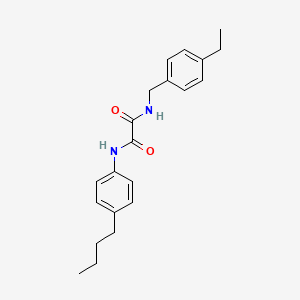

N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to a class of chemicals known as designer drugs, which are created to mimic the effects of illegal drugs while avoiding legal restrictions. ADB-BUTINACA is structurally similar to THC, the primary psychoactive component of marijuana, and has been found to have similar effects on the brain.

Mechanism of Action

The psychoactive effects of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide are thought to be mediated by its interaction with the endocannabinoid system, which regulates a variety of physiological processes, including pain sensation, appetite, and mood. N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide binds to the CB1 receptor, which is located primarily in the brain, and activates it, leading to the release of neurotransmitters such as dopamine and serotonin.

Biochemical and Physiological Effects

The effects of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide on the body are similar to those of THC, including euphoria, relaxation, and altered perception. However, N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide is much more potent than THC and can cause more severe side effects, including hallucinations, paranoia, and seizures. N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide has also been linked to several cases of acute kidney injury, likely due to its effects on blood pressure and renal function.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide has several advantages for use in laboratory experiments, including its potency and selectivity for the CB1 receptor. However, its potential for abuse and the risk of adverse effects make it a challenging compound to work with. Additionally, the legal status of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide varies by country, making it difficult to obtain and use in some jurisdictions.

Future Directions

There are several areas of future research that could be explored regarding N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide. One potential avenue is the development of safer and more effective synthetic cannabinoids for use in medicine. Another area of interest is the study of the long-term effects of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide on the brain and other organs, as well as its potential for addiction and abuse. Finally, the development of new analytical methods for the detection of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide and other synthetic cannabinoids is an essential area of future research, given the increasing prevalence of these substances in the illicit drug market.

Synthesis Methods

The synthesis of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide involves several steps, including the reaction of 4-butylphenylboronic acid with 4-ethylbenzylbromide to form the corresponding arylalkylboronic acid. This intermediate is then coupled with ethylenediamine to form the final product. The synthesis of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide has been the subject of several scientific studies, which have focused on its potential as a therapeutic agent and its effects on the brain. One study found that N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide has potent analgesic effects, making it a potential candidate for the treatment of chronic pain. Another study found that N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide has anxiolytic effects, suggesting that it may be useful in the treatment of anxiety disorders.

properties

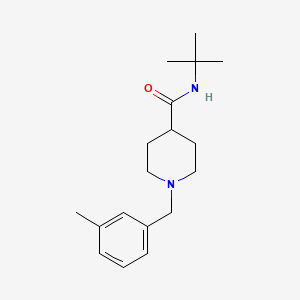

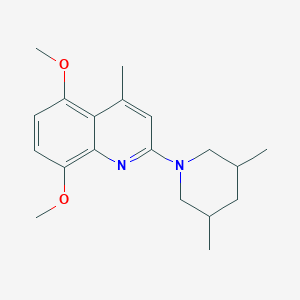

IUPAC Name |

N'-(4-butylphenyl)-N-[(4-ethylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-3-5-6-17-11-13-19(14-12-17)23-21(25)20(24)22-15-18-9-7-16(4-2)8-10-18/h7-14H,3-6,15H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBANYZYTQPBQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-butylphenyl)-N-[(4-ethylphenyl)methyl]oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)

![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)

![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)

![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4959905.png)

![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)

![3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4959925.png)